molecular formula C9H7ClFNO B1647316 3-Chloro-4-ethoxy-5-fluorobenzonitrile CAS No. 1017778-99-2

3-Chloro-4-ethoxy-5-fluorobenzonitrile

Cat. No. B1647316
CAS RN: 1017778-99-2
M. Wt: 199.61 g/mol
InChI Key: HWPMHYOLSPZXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-5-fluorobenzonitrile (CEFBN) is a compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in the synthesis of various compounds and can be used in a variety of biochemical and physiological experiments. CEFBN is an important compound in the field of organic chemistry and has been used in the synthesis of many drugs and other compounds.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Researchers have synthesized and characterized novel heterocyclic compounds using precursors similar to 3-Chloro-4-ethoxy-5-fluorobenzonitrile. These compounds have potential applications in non-linear optics due to their significant hyperpolarizability, indicating their role in the development of optoelectronic materials. Studies on their structural, electronic properties, and stability in water, as well as their reactivity, provide a foundation for developing new materials with specific electronic and optical properties (Murthy et al., 2017).

Structural and Electronic Properties of Fluorobenzonitriles

The energetic and structural properties of fluorobenzonitriles, including compounds structurally related to 3-Chloro-4-ethoxy-5-fluorobenzonitrile, have been extensively studied. These studies include the determination of molar enthalpies of formation and vapor pressures, aiming to understand their thermodynamic and electronic characteristics. Such knowledge is critical for applications in material science and pharmaceuticals, where these properties influence the effectiveness and stability of the materials and drugs developed (Ribeiro da Silva et al., 2012).

Source for Difluorocarbene

Research has explored using fluorinated compounds as sources of difluorocarbene, which is essential for introducing fluorine atoms into organic molecules. This method has applications in synthesizing difluoromethoxy- and difluorothiomethoxyarenes, relevant in developing pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Thomoson & Dolbier, 2013).

Chemical Fixation of CO2

One innovative application involves the chemical fixation of CO2 with aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones, showcasing a potential route for CO2 utilization. This process highlights the role of such compounds in synthesizing valuable products from CO2, contributing to efforts in carbon capture and utilization (Kimura et al., 2012).

Synthesis of Radiofluorinated Compounds

Compounds structurally related to 3-Chloro-4-ethoxy-5-fluorobenzonitrile have been used in the synthesis of radiofluorinated compounds for PET imaging. This application is crucial for developing new diagnostic tools in medicine, especially for detecting and monitoring diseases at the molecular level (Zlatopolskiy et al., 2012).

properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPMHYOLSPZXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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